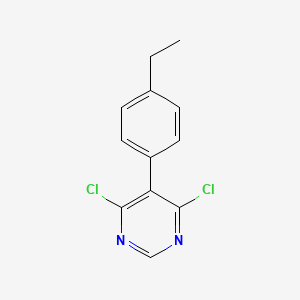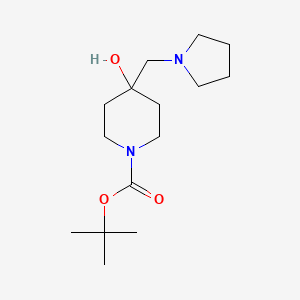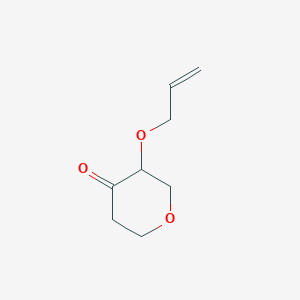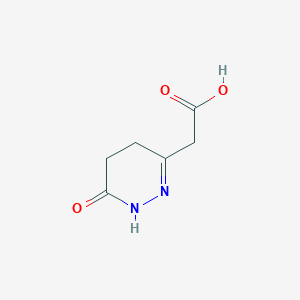
4,6-Dichloro-5-(4-ethylphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-5-(4-ethylphenyl)pyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 4-ethylphenyl group at position 5. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(4-ethylphenyl)pyrimidine typically involves the chlorination of 4,6-dihydroxypyrimidine. One common method includes the following steps :
Formation of 4,6-dihydroxypyrimidine: This is achieved by reacting formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate.
Chlorination: The 4,6-dihydroxypyrimidine is then chlorinated using thionyl chloride in the presence of a chlorination catalyst such as dichloroethane.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvents, along with advanced purification techniques, ensures that the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dichloro-5-(4-ethylphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Suzuki-Miyaura coupling typically uses palladium catalysts and boron reagents under mild conditions
Major Products:
Substitution Reactions: Products include various substituted pyrimidines with different functional groups.
Coupling Reactions: Products include biaryl pyrimidines, which are valuable intermediates in pharmaceutical synthesis
Aplicaciones Científicas De Investigación
4,6-Dichloro-5-(4-ethylphenyl)pyrimidine has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including anticancer and antiviral agents
Agrochemicals: It is used in the development of fungicides and herbicides.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-5-(4-ethylphenyl)pyrimidine depends on its specific application. In pharmaceuticals, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit DNA topoisomerase II, leading to the disruption of DNA replication in cancer cells . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
- 4,6-Dichloro-5-nitropyrimidine
- 4,6-Dichloro-5-fluoropyrimidine
- 4,6-Dichloro-5-bromopyrimidine
Comparison: 4,6-Dichloro-5-(4-ethylphenyl)pyrimidine is unique due to the presence of the 4-ethylphenyl group, which imparts specific chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological activities .
Propiedades
Fórmula molecular |
C12H10Cl2N2 |
|---|---|
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
4,6-dichloro-5-(4-ethylphenyl)pyrimidine |
InChI |
InChI=1S/C12H10Cl2N2/c1-2-8-3-5-9(6-4-8)10-11(13)15-7-16-12(10)14/h3-7H,2H2,1H3 |
Clave InChI |
VDCJHSGLCDHLTK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate](/img/structure/B13869906.png)
![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B13869908.png)

![phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B13869915.png)


![3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid](/img/structure/B13869924.png)

![6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869935.png)


